3'-Epilutein

Beschreibung

Lutein B/Calthaxanthin/3'-Epilutein has been reported in Pyrus communis and Caltha palustris with data available.

Eigenschaften

IUPAC Name |

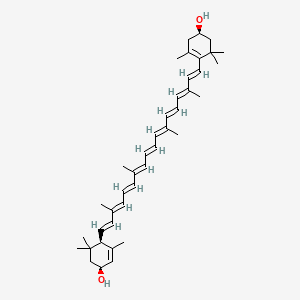

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-IRHPOQNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317940 |

Source

|

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52842-48-5 |

Source

|

| Record name | 3′-Epilutein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52842-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vivo Pathway of 3'-Epilutein: A Technical Guide to its Metabolic Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of the well-known dietary carotenoid lutein (B1675518), has garnered increasing interest within the scientific community for its presence in human plasma, ocular tissues, and breast milk, as well as its potential biological activities. Unlike its precursor, lutein, which is directly obtained from dietary sources, this compound is primarily formed in vivo through metabolic conversion. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, with a focus on the enzymatic and non-enzymatic mechanisms of its formation, quantitative data, and detailed experimental protocols for its study.

From Dietary Lutein to this compound: A Metabolic Journey

The in vivo formation of this compound is not a de novo synthesis but rather a metabolic transformation of dietary lutein. The primary proposed pathway involves a two-step oxidation-reduction process. Additionally, non-enzymatic conversion can occur under specific physiological conditions.

The Predominant Pathway: Oxidation and Reduction

The most widely accepted mechanism for the in vivo formation of this compound from lutein involves an intermediate, 3'-oxolutein. This transformation is believed to be enzymatically driven and can be summarized as follows:

-

Oxidation of Lutein to 3'-Oxolutein: The first step is the oxidation of the hydroxyl group at the 3'-position of the ε-ring of lutein to a keto group, forming 3'-oxolutein. While the specific enzymes responsible for this reaction in vivo have not been definitively identified, evidence suggests the involvement of oxidoreductases, potentially including members of the cytochrome P450 (CYP) superfamily, which are known to be involved in carotenoid metabolism.[1][2]

-

Reduction of 3'-Oxolutein to this compound: The subsequent step involves the reduction of the keto group of 3'-oxolutein back to a hydroxyl group. This reduction can result in two different stereoisomers: the original (3'R)-lutein or its epimer, (3'S)-3'-epilutein. The enzymes catalyzing this reduction are also not fully characterized but may include retinol (B82714) dehydrogenases or other reductases.[3][4] The stereospecificity of this reduction determines the final ratio of lutein to this compound.

Non-Enzymatic Conversion

In addition to the enzymatic pathway, this compound can be formed from lutein through non-enzymatic mechanisms, primarily driven by acidic conditions. This epimerization can occur in the stomach, where the low pH facilitates the conversion.[5][6][7] Thermal processing of foods containing lutein, such as during cooking, can also induce this epimerization.[5][6]

Quantitative Insights into this compound Formation

The concentration of this compound relative to lutein varies significantly across different human tissues, suggesting tissue-specific regulation of its formation and accumulation.

| Tissue | Lutein Concentration | This compound Concentration | Reference(s) |

| Human Plasma | 0.14 - 1.45 µmol/L (post-supplementation) | Detected as a minor carotenoid | [8][9][10] |

| Human Retina | High concentration, particularly in the macula | Detected as a minor carotenoid | [2][11] |

| Human Milk | Variable, dependent on maternal diet | Detected | [12] |

| Infant Plasma | Variable | Detected | [3] |

Table 1: Reported Concentrations of Lutein and this compound in Human Tissues. Note that concentrations can vary widely based on dietary intake, age, and other physiological factors.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the in vivo formation of this compound requires robust experimental methodologies to separate and quantify lutein stereoisomers and to study the enzymatic and cellular processes involved.

Analysis of Lutein and its Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying lutein, this compound, and other related carotenoids. Chiral columns are often necessary to achieve baseline separation of the stereoisomers.

Protocol: Chiral HPLC Separation of Lutein Stereoisomers

-

Instrumentation: HPLC system with a diode array detector (DAD) or UV-Vis detector.

-

Column: A chiral stationary phase column, such as an amylose-based or cellulose-based column (e.g., Daicel AD-H or similar), is recommended. C30 columns have also shown good selectivity for carotenoid isomers.[13][14][15]

-

Mobile Phase: A non-polar mobile phase system is typically used. A gradient of n-hexane and an alcohol like 2-propanol or ethanol (B145695) is common. For example, a gradient of hexane (B92381) and 2-propanol can be optimized for separation.[15]

-

Detection: Monitoring at the wavelength of maximum absorbance for lutein, typically around 445-450 nm.

-

Sample Preparation:

-

Extract carotenoids from the biological matrix (plasma, tissue homogenate, cell lysate) using an organic solvent mixture (e.g., hexane:isopropanol or ethanol with an antioxidant like butylated hydroxytoluene (BHT)).

-

Saponify the extract with methanolic potassium hydroxide (B78521) to hydrolyze carotenoid esters, if necessary.

-

Neutralize and wash the extract to remove interfering substances.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

-

-

Quantification: Use certified standards of lutein and this compound to create calibration curves for accurate quantification.

In Vitro Cell Culture Models

Cell culture models are invaluable for studying the cellular uptake, metabolism, and transport of lutein and the formation of this compound in a controlled environment.

a) Caco-2 Cell Model for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocyte-like cells, making it an excellent model for studying intestinal absorption.[1][2][16][17][18][19][20]

Protocol: Lutein Metabolism in Caco-2 Cells

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

-

Lutein Treatment: Prepare lutein in mixed micelles to simulate physiological conditions in the gut and apply it to the apical side of the Caco-2 monolayer.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the media from both the apical and basolateral chambers, as well as the cell lysate.

-

Analysis: Extract carotenoids from all fractions and analyze by HPLC as described above to determine the extent of lutein uptake, transport, and conversion to this compound.

b) ARPE-19 Cell Model for Retinal Metabolism

The ARPE-19 cell line, a human retinal pigment epithelial cell line, is a relevant model for studying the uptake and metabolism of lutein in the eye.[5][6][14][16][19][21]

Protocol: Lutein Metabolism in ARPE-19 Cells

-

Cell Culture: Culture ARPE-19 cells in appropriate media until confluent.

-

Lutein Treatment: Treat the cells with lutein, delivered in a suitable vehicle (e.g., dissolved in ethanol and diluted in media).

-

Incubation: Incubate the cells for various time points.

-

Sample Collection: Harvest the cells and extract the carotenoids.

-

Analysis: Analyze the cell extracts by HPLC to quantify the intracellular concentrations of lutein and this compound.

In Vitro Enzyme Assays

To identify the specific enzymes involved in the oxidation of lutein and the reduction of 3'-oxolutein, in vitro assays using isolated enzymes or subcellular fractions (e.g., liver microsomes containing CYPs) can be performed.

Protocol: In Vitro Lutein Oxidation Assay

-

Enzyme Source: Use human liver microsomes or recombinant cytochrome P450 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, lutein as the substrate, and necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and extract the carotenoids.

-

Analysis: Analyze the extract by HPLC or LC-MS to detect the formation of 3'-oxolutein. The identity of the product can be confirmed by its retention time, UV-Vis spectrum, and mass spectrum.

Conclusion and Future Directions

The in vivo formation of this compound is a fascinating example of how the human body metabolizes dietary carotenoids. While the primary pathway appears to be an oxidation-reduction process involving a 3'-oxolutein intermediate, many details, particularly the specific enzymes involved, remain to be fully elucidated. Future research should focus on identifying the specific oxidoreductases responsible for this conversion, quantifying the kinetics of these reactions in different tissues, and further exploring the biological significance of this compound in human health and disease. The detailed protocols provided in this guide offer a solid foundation for researchers to contribute to this expanding field of knowledge.

References

- 1. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of beta-carotene and lutein transport in Caco-2 cells: carotenoid-carotenoid interactions and transport inhibition by ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Protective effect of lutein on ARPE-19 cells upon H2O2-induced G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of 3′-Epilutein and 3′-Oxolutein against Glutamate-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma kinetics of lutein, zeaxanthin, and 3-dehydro-lutein after multiple oral doses of a lutein supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasma Lutein, a Nutritional Biomarker for Development of Advanced Age-Related Macular Degeneration: The Alienor Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Effects of the Macular Carotenoid Lutein in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of lutein bioavailability from meals and a supplement using simulated digestion and caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. article.imrpress.com [article.imrpress.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unveiling 3'-Epilutein: A Technical Guide to its Natural Sources and Analysis in a Dietary Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 3'-Epilutein, a stereoisomer of the well-known carotenoid, lutein (B1675518). While not a primary component of the human diet in its raw form, this compound emerges through the transformation of lutein during food processing and metabolic processes. This document delineates its natural dietary occurrences, albeit limited, and presents detailed methodologies for its extraction and quantification. Furthermore, it elucidates the metabolic pathway leading to its formation and provides a comprehensive experimental workflow for its analysis in food matrices.

Natural Dietary Sources of this compound: An Overview

Unlike its parent compound, lutein, which is abundant in leafy green vegetables and other colorful produce, this compound is not a significant constituent of fresh, unprocessed foods. Its presence in the human diet is primarily a consequence of the chemical transformation of lutein.

Formation during Food Processing: Thermal processing and acidic conditions, common in cooking and food preservation, can induce the epimerization of lutein at the 3'-position, leading to the formation of this compound.[1][2] This conversion has been observed in various processed vegetables. However, comprehensive quantitative data across a wide range of commercially available processed foods remains limited.

Potential Marine Sources: Some research suggests the presence of this compound in certain marine organisms. Notably, it has been reported to occur in the skin of some fish species.[2] Further investigation is required to quantify the concentration and assess the bioavailability of this compound from these sources.

Metabolic Generation: Within the human body, particularly in the ocular tissues, lutein can be metabolized into this compound.[3] This in-vivo conversion underscores the biological relevance of this isomer.

Quantitative Data on this compound in Dietary Sources

The available quantitative data for this compound in dietary sources is sparse. The following table summarizes the current understanding, highlighting the need for more extensive research in this area.

| Food Category | Specific Food Item | Processing Method | Reported Presence of this compound | Quantitative Data (µg/g) | Reference |

| Processed Vegetables | Various lutein-containing vegetables | Cooking, Canning (acidic conditions) | Yes | Data not widely available in comparative format | [1][2] |

| Marine Sources | Fish Skin | - | Reported | Specific quantitative data is limited | [2] |

Note: The lack of extensive quantitative data is a significant gap in the current literature. The values are expected to be highly variable depending on the initial lutein content of the food, the specific processing conditions (temperature, pH, duration), and the analytical methods employed.

Metabolic Pathway of Lutein to this compound

The formation of this compound from lutein is not a direct conversion but rather proceeds through an intermediate, 3'-oxolutein. This metabolic process is of significant interest in understanding the fate of dietary lutein within the body.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in food matrices requires robust extraction and sensitive chromatographic techniques. The following protocols are based on established methods for xanthophyll analysis and can be adapted for this compound.

Sample Preparation and Extraction

The goal of the extraction procedure is to efficiently isolate xanthophylls, including this compound, from the complex food matrix while minimizing degradation.

-

Homogenization: A representative sample of the food product is homogenized to a fine powder or paste. Lyophilization (freeze-drying) is recommended for high-moisture samples to improve extraction efficiency.

-

Solvent Extraction: A suitable solvent system is used to extract the carotenoids. A common approach involves a mixture of hexane (B92381) and a more polar solvent like acetone (B3395972) or ethanol (B145695) (e.g., hexane:acetone, 1:1 v/v). The use of butylated hydroxytoluene (BHT) as an antioxidant in the extraction solvent is crucial to prevent oxidative degradation of the carotenoids. The extraction is typically performed under subdued light and low-temperature conditions.

-

Saponification (Optional but Recommended): For food matrices rich in lipids, a saponification step is necessary to hydrolyze interfering triglycerides and chlorophylls. This is achieved by adding a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) and incubating the mixture. This step is critical for obtaining clean chromatograms and accurate quantification.

-

Liquid-Liquid Partitioning: After saponification (if performed), the xanthophylls are partitioned into a non-polar solvent like diethyl ether or hexane. The aqueous layer is discarded, and the organic phase containing the carotenoids is washed with water to remove residual alkali and other water-soluble impurities.

-

Drying and Reconstitution: The organic extract is dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for HPLC analysis, typically a mixture of methanol, acetonitrile, and dichloromethane.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the method of choice for the separation and quantification of lutein isomers.

-

Chromatographic Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its enhanced shape selectivity.

-

Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, acetonitrile, methyl-tert-butyl ether (MTBE), and water. The exact gradient program will need to be optimized depending on the specific column and instrument used.

-

Detection: A photodiode array (PDA) detector is used to monitor the column effluent. The characteristic absorption spectrum of lutein and its isomers (around 445-450 nm) allows for their identification and quantification.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

Conclusion

This compound is a fascinating, yet under-researched, stereoisomer of lutein. While not a primary dietary component, its formation during food processing and in-vivo metabolism warrants further investigation, particularly concerning its bioavailability and potential biological activities. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this compound in various matrices, paving the way for a better understanding of its role in human health and nutrition. Future research should focus on generating comprehensive quantitative data on this compound in a wider variety of processed foods to better assess its dietary intake.

References

Metabolic Fate of 3'-Epilutein in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein is a stereoisomer of lutein (B1675518) and a natural metabolite of dietary lutein found in the human body.[1][2] Its presence has been confirmed in human serum, milk, and ocular tissues.[1] This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, including its formation, distribution, and potential biological activities. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the physiological roles and therapeutic potential of lutein and its metabolites.

Formation and Distribution of this compound

This compound is not typically found in the diet but is formed in the human body through the metabolic transformation of dietary lutein.[1] This conversion can occur through two primary pathways:

-

Acid-Catalyzed Epimerization: The acidic environment of the stomach can facilitate the epimerization of lutein to this compound. This process can also occur during food processing.[1]

-

Oxidation-Reduction Pathway: Lutein can be oxidized to 3'-oxolutein, which can then be reduced to either lutein or this compound. This metabolic conversion is thought to occur in the retina.[1][3]

Once formed, this compound is distributed throughout the body and has been identified in various tissues.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related carotenoids in human tissues. It is important to note that direct quantitative data for this compound is limited, and some values are inferred from studies on its parent compound, lutein, and its oxidative metabolite, 3'-oxolutein.

Table 1: Concentration of Lutein and Metabolites in Human Plasma

| Compound | Concentration Range | Notes | Reference |

| Lutein | 0.14 - 1.45 µmol/L | Varies with dietary intake and supplementation. | [4] |

| 3'-Dehydro-lutein | Plasma kinetics parallel those of lutein after supplementation. | Suggests formation from lutein. | [4] |

Table 2: Concentration of Lutein and Metabolites in Human Milk

| Compound | Concentration Range (nmol/L) | Notes | Reference |

| Lutein | 61.9 - 121.2 | Decreases from colostrum to mature milk. | [5] |

| Zeaxanthin (B1683548) | 22.8 - 46.3 | Decreases from colostrum to mature milk. | [5] |

Table 3: Concentration of Lutein Metabolites in Human Retina

| Compound | Concentration (pg/tissue) | Notes | Reference |

| 3'-Oxolutein | 375 ± 192 (central macula) | 8-mm punches of tissue. | [6] |

| 3'-Oxolutein | 191 ± 95 (peripheral retina) | 8-mm punches of tissue. | [6] |

Metabolic Pathways and Biological Activities

This compound is not merely a metabolic byproduct but exhibits biological activities, particularly antioxidant and anti-inflammatory effects. These properties are closely linked to its potential role in neuroprotection.

Metabolic Conversion Pathway

The metabolic conversion of lutein to this compound is a key process. The following diagram illustrates the proposed pathway.

Antioxidant and Anti-inflammatory Signaling Pathways

This compound is suggested to exert its protective effects by modulating key signaling pathways involved in cellular stress and inflammation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. It is hypothesized that this compound, similar to lutein, can activate this pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Lutein has been shown to inhibit this pathway, and it is plausible that this compound shares this activity.

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound and related carotenoids from human biological samples.

Sample Preparation: Extraction and Saponification

The extraction of carotenoids from biological matrices like plasma and milk often requires a saponification step to hydrolyze carotenoid esters and remove interfering lipids.

Protocol for Extraction and Saponification from Human Plasma:

-

Protein Precipitation: To 1 mL of plasma, add 1 mL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.

-

Initial Extraction: Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes. Collect the upper hexane (B92381) layer. Repeat the hexane extraction.

-

Saponification: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen. To the residue, add 2 mL of 10% (w/v) methanolic KOH. Incubate at room temperature for 2 hours in the dark.

-

Final Extraction: Add 2 mL of n-hexane and 2 mL of distilled water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the hexane extraction twice.

-

Drying and Reconstitution: Combine all hexane extracts and evaporate to dryness under nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

Workflow for Sample Preparation:

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Table 4: HPLC-MS/MS Parameters for Carotenoid Analysis

| Parameter | Setting |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Methanol (e.g., 85:15, v/v) with 0.1% formic acid |

| Mobile Phase B | Dichloromethane with 0.1% formic acid |

| Gradient | Optimized for separation of lutein isomers |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | Lutein/3'-Epilutein (precursor > product): e.g., m/z 569.4 > 477.4 |

| 3'-Oxolutein (precursor > product): e.g., m/z 567.4 > 549.4 | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Pharmacokinetics (ADME)

-

Absorption: As a metabolite of lutein, its appearance in the plasma is dependent on the absorption of dietary lutein. Lutein is absorbed in the small intestine and incorporated into chylomicrons.

-

Distribution: this compound is transported in the blood by lipoproteins and is distributed to various tissues, with a known accumulation in the retina.

-

Metabolism: As discussed, this compound is part of a metabolic pool that includes lutein, 3'-oxolutein, and zeaxanthin.

-

Excretion: The excretion pathways of this compound have not been specifically elucidated but are likely to be similar to other carotenoid metabolites, which are primarily eliminated through feces and to a lesser extent in urine after further metabolism.

Conclusion

This compound is an important in vivo metabolite of dietary lutein with demonstrated antioxidant and anti-inflammatory properties. Its presence in key tissues like the retina suggests a significant physiological role. Further research is warranted to fully elucidate its specific concentrations in various human tissues, its detailed pharmacokinetic profile, and its precise mechanisms of action in modulating cellular signaling pathways. A deeper understanding of the metabolic fate of this compound will be crucial for developing targeted nutritional and therapeutic strategies for eye and neurological health.

References

- 1. Protective Effects of 3′-Epilutein and 3′-Oxolutein against Glutamate-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma kinetics of lutein, zeaxanthin, and 3-dehydro-lutein after multiple oral doses of a lutein supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-lactation.ru [e-lactation.ru]

- 6. Quantitative measurement of 3'-oxolutein from human retina by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Epilutein: A Comprehensive Technical Guide to its Biological Functions in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of lutein (B1675518), is a xanthophyll carotenoid that has garnered increasing interest for its potential biological activities in the human body.[1] Unlike its more prevalent dietary counterpart, lutein, this compound is primarily formed through the metabolism of lutein within the body, particularly in the retina, and can also be found in human serum and skin.[2][3] Its formation can occur through the reduction of 3'-oxolutein, an oxidation product of lutein, or via epimerization of lutein in acidic conditions or during cooking.[2][4] This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies.

Formation and Distribution

This compound is not a primary dietary carotenoid but rather a metabolite of lutein. Its presence has been confirmed in various human tissues, indicating specific metabolic pathways and sites of action.

Metabolic Pathway

The formation of this compound from dietary lutein is a multi-step process. The allylic oxidation of lutein can lead to the formation of 3'-oxolutein. This intermediate can then be reduced back to lutein or undergo epimerization at the C-3' position to form this compound.

Tissue Distribution

This compound has been identified and quantified in several human tissues:

-

Ocular Tissues: It is present in the human macula, retina, and lens, contributing to the macular pigment.

-

Serum and Milk: this compound is found in human serum and milk, indicating systemic circulation.

-

Skin: The epidermis contains notable concentrations of this compound.

Biological Functions and Mechanisms of Action

Emerging research has highlighted the significant antioxidant, anti-inflammatory, and neuroprotective roles of this compound.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.

In studies using SH-SY5Y human neuroblastoma cells, this compound significantly suppressed the increase in intracellular ROS induced by glutamate (B1630785), a known neurotoxin.

This compound has been shown to increase the total antioxidant capacity (TAC) in cells. It also elevates the levels of thiol compounds, such as glutathione, which are crucial for cellular protection against oxidative damage. Furthermore, this compound can increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the secretion of pro-inflammatory cytokines. In glutamate-stressed neuronal cells, this compound significantly reduced the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα).

Neuroprotection

The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory activities. It has shown significant efficacy in protecting neuronal cells from glutamate-induced toxicity, a mechanism implicated in various neurodegenerative diseases.

Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation. This compound has been found to modulate the expression of genes involved in iron metabolism and ferroptosis. It can reduce the expression of transferrin receptor 1 (TfR1) and ferritin heavy chain (FTH), which are involved in iron uptake and storage. By regulating iron homeostasis, this compound helps to mitigate iron-dependent oxidative stress and cell death.

This compound downregulates the expression of genes that promote lipid peroxidation, such as ALOX5, ALOX15, and ACSL4. This action helps to protect cellular membranes from oxidative damage.

Ocular Health

This compound, as a component of the macular pigment, is believed to play a role in eye health. A clinical study demonstrated that oral supplementation with a combination of this compound and lutein was associated with an increase in macular pigment optical density (MPOD) in patients with early-stage age-related macular degeneration (AMD).

Skin Health

The presence of this compound in the epidermis suggests a potential role in skin health. Carotenoids, in general, are known to protect the skin from oxidative stress and UV damage.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

Table 1: Effects of this compound on Markers of Oxidative Stress and Inflammation in Glutamate-Treated SH-SY5Y Cells

| Parameter | Treatment Group | Result |

| Reactive Oxygen Species (ROS) | This compound + Glutamate | Significant reduction compared to glutamate alone |

| Total Antioxidant Capacity (TAC) | This compound alone | Elevation in small molecule antioxidants |

| This compound + Glutamate | Restoration of small molecule antioxidant levels | |

| Superoxide Dismutase (SOD) Activity | This compound alone | Increased SOD activity |

| This compound + Glutamate | Modified SOD activity in glutamate-treated cells | |

| Thiol Levels | This compound alone | Elevated thiol content |

| This compound + Glutamate | Increased thiol levels compared to glutamate alone | |

| Interleukin-6 (IL-6) Secretion | This compound + Glutamate | Significant decrease after 48 and 72 hours |

| Tumor Necrosis Factor-α (TNFα) Secretion | This compound + Glutamate | Diminished TNFα levels |

Table 2: Effects of this compound on Gene Expression in Glutamate-Treated SH-SY5Y Cells

| Gene | Treatment Group | Result |

| TfR1 (Transferrin Receptor 1) | This compound + Glutamate | Reduced mRNA expression |

| FTH (Ferritin Heavy Chain) | This compound + Glutamate | Reduced mRNA expression |

| ALOX5 (Arachidonate 5-Lipoxygenase) | This compound + Glutamate | Reduced relative mRNA expression |

| ALOX15 (Arachidonate 15-Lipoxygenase) | This compound + Glutamate | Reduced relative mRNA expression |

| ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | This compound + Glutamate | Reduced relative mRNA expression |

Table 3: Concentration of this compound in Human Epidermis

| Condition | Mean Concentration (µg/g wet tissue ± SD) |

| Healthy Volunteers | 0.71 ± 0.27 |

| Chronic Arsenic Poisoning (Diffuse dark brown spots) | 0.20 ± 0.11 |

| Chronic Arsenic Poisoning (Raindrop-shaped discoloration) | 0.43 ± 0.25 |

Table 4: Effect of this compound Supplementation on Macular Pigment Optical Density (MPOD) in Early-Stage AMD Patients

| Treatment Group (2 months) | Baseline MPOD (ODU ± SD) | 1-Month MPOD (ODU ± SD) | 2-Month MPOD (ODU ± SD) |

| 8 mg this compound + 2 mg Lutein | 0.203 ± 0.02 | 0.214 ± 0.04 | 0.206 ± 0.03 |

| 10 mg Lutein | 0.215 ± 0.03 | 0.202 ± 0.03 | 0.207 ± 0.02 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the biological functions of this compound.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cell line.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of this compound, with or without a stressor like glutamate, for specified time periods (e.g., 24, 48, 72 hours).

Measurement of Reactive Oxygen Species (ROS)

-

Method: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

After treatment, the cells are washed and incubated with DCFH-DA.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.

-

Total Antioxidant Capacity (TAC) Assay

-

Method: A colorimetric assay kit is used to measure the total antioxidant capacity of cell lysates.

-

Principle: The assay is based on the reduction of Cu2+ to Cu+ by the antioxidants present in the sample, and the subsequent chelation of Cu+ with a colorimetric probe.

-

Procedure:

-

Cell lysates are prepared.

-

The lysates are incubated with the assay reagents according to the manufacturer's instructions.

-

The absorbance is measured at a specific wavelength.

-

Cytokine Measurement (ELISA)

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (e.g., IL-6, TNFα) in the cell culture supernatant.

-

Procedure:

-

The cell culture supernatant is collected after treatment.

-

The ELISA is performed according to the manufacturer's protocol, which typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

The absorbance is measured, and the cytokine concentration is determined from a standard curve.

-

Gene Expression Analysis (RT-qPCR)

-

Method: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative mRNA expression of target genes.

-

Procedure:

-

Total RNA is extracted from the treated cells.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Conclusion and Future Directions

This compound, a metabolite of dietary lutein, demonstrates significant biological activity in the human body, particularly as an antioxidant, anti-inflammatory, and neuroprotective agent. Its ability to counteract oxidative stress, reduce inflammation, and modulate pathways related to ferroptosis suggests its therapeutic potential for a range of conditions, including neurodegenerative diseases and age-related macular degeneration.

While current research provides a strong foundation, further investigation is warranted to fully elucidate the pharmacokinetics and bioavailability of this compound in humans. Additional clinical trials are needed to establish optimal dosages and long-term efficacy for various health applications. The synergistic effects of this compound with other carotenoids and antioxidants also represent a promising area for future research and drug development.

References

- 1. Lutein, Zeaxanthin, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of 3′-Epilutein and 3′-Oxolutein against Glutamate-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

The Discovery and Isolation of 3'-Epilutein from Caltha palustris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3'-Epilutein, a naturally occurring stereoisomer of lutein (B1675518), from the flowers of Caltha palustris (Marsh Marigold). This document details the experimental protocols for extraction, purification, and identification, presents available data in a structured format, and includes visualizations of the experimental workflow and the relevant biosynthetic pathway.

Introduction

This compound, with the chemical structure (3R,3'S,6'R)-β,ε-carotene-3,3'-diol, is a xanthophyll carotenoid and a stereoisomer of the more common lutein. While it can be formed from lutein through acid-catalyzed epimerization, its natural occurrence has been documented in various sources, including the petals of Caltha palustris[1][2]. This discovery is significant for researchers in natural product chemistry, pharmacology, and drug development due to the potential biological activities of lutein isomers. This guide serves as a technical resource for the isolation and further investigation of this compound from its natural plant source.

Quantitative Data

While the presence of this compound in Caltha palustris has been qualitatively confirmed, specific quantitative data on its concentration in the flowers is not extensively available in the reviewed literature. The following table summarizes the types of quantitative data that are crucial for the evaluation and utilization of a natural source for a specific compound. Researchers are encouraged to establish these values during their own investigations.

| Parameter | Value | Method of Determination | Reference |

| Concentration of this compound in fresh C. palustris flowers (mg/g) | Data not available | HPLC-DAD | - |

| Concentration of this compound in dried C. palustris flowers (mg/g) | Data not available | HPLC-DAD | - |

| Purity of isolated this compound (%) | >95% (achievable) | HPLC, NMR | [3] |

| UV-Vis λmax in Ethanol (B145695) (nm) | ~420, 445, 474 | UV-Vis Spectroscopy | [4] |

| Circular Dichroism (CD) Spectral Features in Ethanol | Characteristic positive and negative bands | CD Spectroscopy | [5] |

Experimental Protocols

The following protocols are a synthesized guide based on established methods for carotenoid isolation and purification, adapted for the specific case of this compound from Caltha palustris.

Plant Material Collection and Preparation

-

Collection: Fresh flowers of Caltha palustris should be collected during their peak blooming period.

-

Drying: The petals are carefully separated and can be either freeze-dried or air-dried in the dark to prevent degradation of carotenoids.

-

Grinding: The dried petals are ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Carotenoids

-

Solvent System: A mixture of hexane, acetone, and ethanol is an effective solvent system for extracting a broad range of carotenoids. A common ratio is 10:7:6 (v/v/v).

-

Procedure:

-

The powdered plant material is macerated with the extraction solvent at room temperature in the dark.

-

The process is repeated until the plant material becomes colorless.

-

The extracts are combined and filtered.

-

Saponification

Saponification is performed to hydrolyze carotenoid esters and remove interfering chlorophylls (B1240455) and lipids.

-

Reagent: A 10% (w/v) solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) is used.

-

Procedure:

-

The methanolic KOH solution is added to the carotenoid extract.

-

The mixture is left to stand overnight in the dark at room temperature under a nitrogen atmosphere to prevent oxidation.

-

After saponification, the mixture is washed with a saturated sodium chloride solution to remove the alkali.

-

The carotenoids are then extracted into a nonpolar solvent like diethyl ether or hexane.

-

The organic phase is washed with water until neutral and then dried over anhydrous sodium sulfate.

-

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of carotenoids.

-

Stationary Phase: Silica gel or calcium carbonate can be used as the stationary phase for initial fractionation.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as hexane-acetone mixtures, is used to elute the carotenoids.

-

Fraction Collection: Fractions are collected based on the color of the eluting bands. The fractions containing lutein and its isomers are pooled.

-

Column: A C30 reversed-phase column is highly effective for separating lutein isomers.

-

Mobile Phase: A mobile phase consisting of a gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maxima of carotenoids (around 450 nm).

-

Fraction Collection: The peak corresponding to this compound is collected. The identity and purity of the collected fraction should be confirmed by analytical HPLC.

Identification and Characterization

The isolated compound is identified and characterized using various spectroscopic techniques.

-

UV-Visible Spectroscopy: To determine the absorption maxima (λmax), which are characteristic of the carotenoid chromophore.

-

Circular Dichroism (CD) Spectroscopy: To confirm the stereochemistry of the molecule, as stereoisomers exhibit distinct CD spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the complete chemical structure and confirm the identity as this compound by comparing the data with published values.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Caltha palustris.

Caption: Workflow for the isolation of this compound.

Carotenoid Biosynthesis Pathway

This compound is a stereoisomer of lutein. The following diagram shows the generalized biosynthetic pathway leading to the formation of lutein in plants. The final epimerization step to form this compound is not a direct part of this primary pathway but can occur subsequently.

Caption: Simplified carotenoid biosynthesis pathway.

Conclusion

Caltha palustris represents a valuable natural source for the xanthophyll this compound. The protocols outlined in this guide provide a framework for the successful isolation and characterization of this compound. Further research is warranted to quantify the concentration of this compound in this plant species and to fully explore its potential biological activities and applications in drug development and human health. The detailed methodologies and visualizations provided herein are intended to facilitate these future investigations.

References

- 1. Isolation and Analysis of Carotenoids in Hungary from Zechmeister until Today [mdpi.com]

- 2. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Protective Power of 3'-Epilutein: A Molecular-Level Antioxidant Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Epilutein, a stereoisomer of the well-known carotenoid lutein (B1675518), is a naturally occurring xanthophyll found in the human diet and tissues.[1] While the antioxidant properties of lutein are extensively studied, the specific molecular mechanisms of this compound are an emerging area of significant interest, particularly in the context of neuroprotection and cellular defense against oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanism of this compound at a molecular level, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound, much like its parent compound lutein, is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect mechanisms via the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Indirect Antioxidant Effects: Modulation of Cellular Pathways

Recent research has highlighted that the more significant contribution of carotenoids to cellular antioxidant defense lies in their ability to upregulate endogenous antioxidant systems. This compound has been shown to enhance the total antioxidant capacity of cells, increase the levels of crucial antioxidant molecules like glutathione (B108866) (GSH), and boost the activity of antioxidant enzymes.[2]

Data Presentation: Quantitative Antioxidant Effects

The following tables summarize the quantitative data on the antioxidant effects of this compound and its parent compound, lutein, from cellular studies.

Table 1: Effect of this compound on Cellular Antioxidant Capacity and Thiol Levels in SH-SY5Y Cells

| Parameter | Treatment | 24h | 48h | 72h |

| Total Antioxidant Capacity (nmol/µL) | Control | ~1.8 | ~1.7 | ~1.6 |

| This compound | Increased | Increased | Increased | |

| Glutamate (5mM) | Decreased | Decreased | Decreased | |

| This compound + Glutamate (5mM) | Restored | Restored | Restored | |

| Thiol Content (µM) | Control | ~120 | ~115 | ~110 |

| This compound | Increased | Increased | Increased | |

| Glutamate (5mM) | Decreased | Decreased | Decreased | |

| This compound + Glutamate (5mM) | Increased vs. Glutamate | Increased vs. Glutamate | Increased vs. Glutamate |

Data adapted from a study on glutamate-induced neuronal damage.[1][2][3] "Increased" and "Decreased" indicate a statistically significant change relative to the control. "Restored" indicates a significant increase compared to the glutamate-only treated group.

Table 2: Effect of this compound on Superoxide (B77818) Dismutase (SOD) Activity in SH-SY5Y Cells

| Treatment | 24h (U/mL) | 48h (U/mL) | 72h (U/mL) |

| Control | ~12.5 | ~12.0 | ~11.5 |

| This compound | Increased | Increased | Increased |

| Glutamate (5mM) | Decreased | Decreased | Decreased |

| This compound + Glutamate (5mM) | Compensated | Compensated | - |

Data adapted from a study on glutamate-induced neuronal damage. "Increased" and "Decreased" indicate a statistically significant change relative to the control. "Compensated" indicates a significant increase compared to the glutamate-only treated group.

Table 3: Lutein-Mediated Activation of the Nrf2 Pathway in ARPE-19 Cells (Data as a Proxy for this compound)

| Parameter | Treatment (Lutein) | Fold Change vs. Control |

| Nrf2 Nuclear Translocation (4h) | 10 µM | 1.5 ± 0.4 |

| NQO1 mRNA Expression (24h) | 10 µM | 1.7 ± 0.1 |

| GCLm mRNA Expression (24h) | 10 µM | 1.4 ± 0.1 |

| HO-1 mRNA Expression (24h) | 10 µM | 1.8 ± 0.3 |

| NQO1 Enzyme Activity | 10 µM | 1.2 ± 0.1 |

Data from a study on lutein's effect on the Nrf2 pathway in human retinal pigment epithelial cells. This data is presented as a proxy for this compound due to the lack of direct studies and their structural similarity.

Signaling Pathway Analysis: The Nrf2-ARE Pathway

A key mechanism underlying the indirect antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of activators like lutein (and presumably this compound), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antioxidant mechanism of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of a fluorescent probe by peroxyl radicals within cells.

Workflow:

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Steps:

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include appropriate vehicle controls. Incubate for a desired period (e.g., 1, 4, or 24 hours).

-

Probe Loading: After incubation, wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well. Incubate for 1 hour at 37°C.

-

Radical Initiation and Measurement: Wash the cells once with PBS. Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in PBS to each well. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD in cell lysates, which catalyzes the dismutation of superoxide radicals.

Detailed Steps:

-

Cell Lysate Preparation: Culture and treat SH-SY5Y cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors). Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate containing SOD.

-

Assay Procedure (using a commercial kit, e.g., Cayman Chemical #706002):

-

Prepare a standard curve using the provided SOD standard.

-

Add 10 µL of sample or standard to a 96-well plate.

-

Add 200 µL of the Radical Detector (e.g., a tetrazolium salt solution) to all wells.

-

Initiate the reaction by adding 20 µL of Xanthine Oxidase to all wells except the blank.

-

Incubate the plate on a shaker for 20-30 minutes at room temperature.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The SOD activity is determined by the degree of inhibition of the reaction. Calculate the percentage of inhibition for each sample and determine the SOD activity in U/mL by comparing with the standard curve.

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

This method quantifies the mRNA expression levels of Nrf2-target genes (e.g., HO-1, NQO1, GCLm).

Detailed Steps:

-

RNA Extraction: Treat cells with this compound as described. Extract total RNA using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 384-well plate using a SYBR Green or TaqMan-based master mix. A typical reaction mixture (10 µL) includes: 5 µL of 2x SYBR Green Master Mix, 1 µL of forward and reverse primers (5 µM each), and 4 µL of diluted cDNA (e.g., 10 ng).

-

Thermocycling: Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression (fold change) using the 2^-ΔΔCt method.

Conclusion

This compound exhibits a potent antioxidant mechanism that extends beyond direct radical scavenging to the modulation of crucial cellular signaling pathways. Its ability to enhance the total antioxidant capacity, increase thiol levels, and boost the activity of antioxidant enzymes like SOD underscores its protective effects. The activation of the Nrf2-ARE pathway appears to be a central mechanism, leading to the coordinated upregulation of a battery of antioxidant and cytoprotective genes. While more research is needed to quantify the direct radical scavenging activity of this compound, the existing evidence strongly supports its role as a significant contributor to cellular antioxidant defense, making it a promising candidate for further investigation in the context of preventing and mitigating diseases associated with oxidative stress.

References

- 1. Protective Effects of 3′-Epilutein and 3′-Oxolutein against Glutamate-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of 3'-Epilutein: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of 3'-Epilutein, a natural metabolite of lutein.[1][2][3][4] Emerging research highlights its potential as a protective agent against cellular damage induced by oxidative stress and inflammation.[1] This document synthesizes the current scientific findings, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cellular biology who are investigating novel anti-inflammatory compounds.

Core Anti-inflammatory and Antioxidant Activities

In vitro studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory capabilities, primarily investigated in human SH-SY5Y neuroblastoma cells challenged with glutamate-induced oxidative stress. The protective effects of this compound are attributed to its ability to mitigate reactive oxygen species (ROS) production, enhance the cell's total antioxidant capacity, and modulate the secretion of pro-inflammatory cytokines.

Attenuation of Reactive Oxygen Species (ROS)

This compound has been shown to significantly decrease the elevation of intracellular ROS induced by glutamate. This antioxidant effect is a cornerstone of its anti-inflammatory properties, as ROS are known to activate pro-inflammatory signaling pathways.

Enhancement of Antioxidant Defenses

Beyond its direct ROS scavenging activity, this compound also bolsters the cell's endogenous antioxidant systems. Treatment with this compound has been observed to increase the total antioxidant capacity (TAC) and elevate the levels of thiol-containing molecules. Furthermore, it enhances the activity of superoxide (B77818) dismutase (SOD), a critical enzyme in the dismutation of superoxide radicals.

Downregulation of Pro-inflammatory Cytokines

A key indicator of inflammation is the production of pro-inflammatory cytokines. This compound has been demonstrated to reduce the secretion of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in glutamate-stimulated SH-SY5Y cells.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on various markers of inflammation and oxidative stress in glutamate-treated SH-SY5Y cells.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Treatment | 10 min (% of Control) | 20 min (% of Control) | 30 min (% of Control) |

| Control | 100 | 100 | 100 |

| 1 mM Glutamate | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound + 1 mM Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate |

| 5 mM Glutamate | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound + 5 mM Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate |

| Data presented are qualitative summaries of significant changes reported in the source literature. |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)

| Treatment | IL-6 (48h) | IL-6 (72h) | IL-8 (48h) | TNF-α (24h) |

| Control | Baseline | Baseline | Baseline | Baseline |

| Glutamate | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound | Reduced vs. Control | Reduced vs. Control | Reduced vs. Control | Reduced vs. Control |

| This compound + Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate |

| Data presented are qualitative summaries of significant changes reported in the source literature. |

Table 3: Effect of this compound on Antioxidant Capacity

| Treatment | Total Antioxidant Capacity (24h) | Total Antioxidant Capacity (48h) | Total Antioxidant Capacity (72h) | SOD Activity (24h) | SOD Activity (48h) |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| Glutamate | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| This compound | Elevated | Elevated | Elevated | Increased | Increased |

| This compound + Glutamate | Restored vs. Glutamate | Restored vs. Glutamate | Restored vs. Glutamate | Compensated vs. Glutamate | Compensated vs. Glutamate |

| Data presented are qualitative summaries of significant changes reported in the source literature. |

Postulated Signaling Pathways

While direct in vitro studies on the effects of this compound on specific signaling pathways are still emerging, its known antioxidant properties allow for the postulation of its mechanism of action. Oxidative stress is a well-established trigger for the activation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing ROS levels, this compound likely inhibits these pathways, leading to the observed decrease in pro-inflammatory cytokine production. Lutein, a closely related compound, has been shown to suppress the activation of NF-κB and MAPK pathways.

References

The Impact of Culinary Heat: A Technical Guide to the Formation of 3'-Epilutein from Lutein During Cooking

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the chemical transformation of lutein (B1675518) into its stereoisomer, 3'-epilutein, during common cooking processes. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes current knowledge on the subject, providing detailed experimental protocols and highlighting the critical need for further quantitative analysis.

The guide addresses the well-documented phenomenon that thermal processing and acidic conditions can induce the epimerization of (3R,3'R,6'R)-lutein to (3R,3'S,6'R)-lutein, also known as this compound. This conversion is significant as it alters the molecular structure of a key dietary carotenoid, potentially impacting its bioavailability and physiological activity. The epimerization and dehydration of lutein have been observed in various cooked foods, including sorrel, paprika, and blackberries.[1][2]

While the conversion of lutein to this compound is an established occurrence, a comprehensive, publicly available dataset quantifying this transformation across a range of vegetables and cooking methods remains limited. The existing literature confirms a significant decrease in all-trans-lutein content during cooking, with the formation of various isomers, including this compound, but specific quantitative ratios are not extensively documented.[1]

Quantitative Data on Lutein Transformation During Cooking

The following table summarizes the observed effects of cooking on lutein, including the formation of this compound where reported. It is important to note that much of the available data focuses on the degradation of all-trans-lutein or the formation of geometric (cis/trans) isomers, rather than specifically quantifying the yield of this compound.

| Food Matrix | Cooking Method(s) | Key Observations | Quantitative Data (if available) | Reference(s) |

| Sorrel | Cooking (unspecified) | Formation of this compound and anhydrolutein I and II was detected. | Specific concentrations not detailed in available abstracts. | [1][2] |

| Paprika | Processing (unspecified) | Epimerization of lutein to this compound observed. | Specific concentrations not detailed in available abstracts. | [2] |

| Blackberries | Processing (unspecified) | Epimerization of lutein to this compound observed. | Specific concentrations not detailed in available abstracts. | [2] |

| Green Vegetables | Acidic Medium Processing | Epimerization of lutein to this compound has been reported to occur experimentally. | Not specified. | [2] |

Mechanism of this compound Formation

The epimerization of lutein at the 3'-position is understood to be an acid-catalyzed reaction, accelerated by heat. The proposed mechanism involves the protonation of the hydroxyl group at the C3' position, followed by the loss of a water molecule to form a resonance-stabilized allylic carbocation intermediate. The subsequent nucleophilic attack by a water molecule can occur from either face of the carbocation, leading to a mixture of the original (3'R) and the epimerized (3'S) configurations.

Experimental Protocols

To facilitate further research in this area, this guide provides a detailed compilation of methodologies for the extraction, separation, and quantification of lutein and this compound from cooked food matrices.

1. Sample Preparation and Extraction

This protocol is a composite of established methods for carotenoid analysis from vegetable matrices.

-

Homogenization: A representative sample of the cooked vegetable (e.g., 5-10 g) is homogenized to a fine puree. For dry samples, grinding to a fine powder is recommended.

-

Saponification (to hydrolyze lutein esters):

-

Weigh approximately 1-2 g of the homogenized sample into a screw-cap tube.

-

Add an antioxidant, such as 0.5 mL of a 10% (w/v) pyrogallol (B1678534) solution in ethanol, to prevent oxidative degradation.

-

Add 2 mL of 60% (w/v) aqueous potassium hydroxide (B78521) (KOH) and 5 mL of ethanol.

-

Blanket the tube with nitrogen, seal tightly, and vortex to mix thoroughly.

-

Place the tube in a shaking water bath at 60-70°C for 45-60 minutes to ensure complete saponification.

-

Cool the tube on ice.

-

-

Liquid-Liquid Extraction:

-

Add 10 mL of a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v), to the saponified sample.

-

Add 5-10 mL of a saturated sodium chloride (NaCl) solution to facilitate phase separation.

-

Vortex vigorously for 1-2 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

-

Carefully collect the upper organic layer containing the carotenoids.

-

Repeat the extraction of the aqueous layer two more times with the solvent mixture.

-

Combine the organic extracts.

-

-

Washing: Wash the combined organic extract with deionized water to remove any residual KOH and other water-soluble impurities. Repeat the washing until the aqueous layer is neutral.

-

Drying and Reconstitution:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35-40°C.

-

Immediately redissolve the residue in a known volume (e.g., 2-5 mL) of the initial HPLC mobile phase or a suitable solvent like methyl tert-butyl ether (MTBE).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

-

2. HPLC Analysis

The separation of lutein and its stereoisomers requires a highly selective stationary phase. A C30 reversed-phase column is often recommended for this purpose.

-

HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium (B1175870) acetate.

-

Solvent B: Methyl tert-butyl ether (MTBE).

-

-

Gradient Program (Example):

-

0-15 min: 80% A, 20% B

-

15-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: Monitoring at the maximum absorbance wavelength for lutein (approximately 445-450 nm).

-

Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of authentic standards of (3R,3'R,6'R)-lutein and (3R,3'S,6'R)-lutein.

-

Quantification: The concentration of each compound is determined by creating a calibration curve with certified reference standards.

Future Directions

The formation of this compound from lutein during cooking represents a critical area of study for nutrition science and drug development. The lack of comprehensive quantitative data underscores the need for further research to:

-

Systematically quantify the conversion of lutein to this compound in a wide variety of vegetables subjected to different common cooking methods (boiling, steaming, frying, baking).

-

Investigate the impact of food matrix components (e.g., pH, lipids, other antioxidants) on the rate and extent of epimerization.

-

Elucidate the relative bioavailability and biological activities of this compound compared to all-trans-lutein.

This technical guide provides a foundational framework for researchers to pursue these critical lines of inquiry, ultimately leading to a more complete understanding of the nutritional implications of cooked foods.

References

Methodological & Application

Application Note: A Robust Protocol for the Acid-Catalyzed Epimerization of Lutein to 3'-Epilutein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed epimerization of (3R,3'R,6'R)-lutein to its diastereomer, (3R,3'S,6'R)-lutein, commonly known as 3'-epilutein. This conversion is of significant interest as this compound is a naturally occurring metabolite of lutein (B1675518) found in human serum and ocular tissues, and it may play a role in the protective effects of carotenoids against age-related macular degeneration.[1][2][3][4] The described method utilizes dilute hydrochloric acid in a tetrahydrofuran/water solvent system to achieve an equimolar mixture of lutein and this compound.[1][5] This document outlines the complete experimental workflow, from reaction setup to product isolation, and includes quantitative data and a visual representation of the chemical transformation.

Introduction